2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
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Overview
Description
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C₉H₁₃N₃S and a molecular weight of 195.29 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of cyclopropyl and pyrrolidinyl groups attached to the thiadiazole ring imparts unique chemical properties to the compound.
Scientific Research Applications
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for “2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the modification of the structure of known derivatives with documented activity is a common method of searching for new compounds , and this could be a potential area of future research for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the intermediate, which is then cyclized with pyrrolidine to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-methyl-1,3,4-thiadiazole
- 2-Cyclopropyl-5-ethyl-1,3,4-thiadiazole
- 2-Cyclopropyl-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in reactivity, stability, and biological activity .
Properties
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-6-12(5-1)9-11-10-8(13-9)7-3-4-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCVCNBKOSEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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